molecular formula C19H16N2O3S B2478973 N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide CAS No. 955834-40-9

N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide

Cat. No. B2478973
CAS RN: 955834-40-9
M. Wt: 352.41
InChI Key: CPUNWIZYNWAMAP-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide (ITDMB) is a compound that has recently gained attention in scientific research due to its potential as a therapeutic agent.

Scientific Research Applications

Overview of Thiazole Derivatives in Medicinal Chemistry

Thiazole derivatives, including N-(8H-indeno[1,2-d]thiazol-2-yl)-2,5-dimethoxybenzamide, have garnered significant attention in pharmaceutical research due to their broad spectrum of biological activities. Thiazole is a well-known five-membered heterocyclic compound with various therapeutic potentials. Research has demonstrated that thiazole derivatives exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties with fewer side effects. The innovation in thiazole chemistry has led to the development of derivatives targeting receptors, indicating the scaffold's versatility and potential in designing new therapeutic agents (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Biological Activities and Therapeutic Applications

The therapeutic applications of thiazole derivatives are extensive, with patents covering a wide range of pharmacological activities. These derivatives have been shown to act on various biological targets, offering potential treatments for conditions such as cancer, infectious diseases, and neurological disorders. The unpredictability of pharmacological activity due to structural modifications of a prototype drug molecule highlights the thiazole scaffold's promise in pharmaceutical research, providing a foundation for the exploration of novel therapeutic applications and the development of drugs with enhanced efficacy and specificity (Leoni, Locatelli, Morigi, & Rambaldi, 2014).

Antioxidant and Anti-inflammatory Potential

Further research into thiazole derivatives, including benzofused thiazoles, has explored their potential as alternative antioxidant and anti-inflammatory agents. The synthesis and pharmacological evaluation of these compounds have revealed significant in vitro antioxidant and anti-inflammatory activities, suggesting their utility in developing new therapeutic agents for managing oxidative stress and inflammation-related conditions. This area of research underscores the versatility of thiazole derivatives in addressing a broad range of health issues, with specific compounds showing distinct activities compared to standard references (Raut et al., 2020).

properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3S/c1-23-12-7-8-15(24-2)14(10-12)18(22)21-19-20-17-13-6-4-3-5-11(13)9-16(17)25-19/h3-8,10H,9H2,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPUNWIZYNWAMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)NC2=NC3=C(S2)CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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